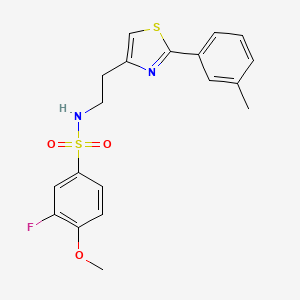

3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S2/c1-13-4-3-5-14(10-13)19-22-15(12-26-19)8-9-21-27(23,24)16-6-7-18(25-2)17(20)11-16/h3-7,10-12,21H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGKSQSGGIWLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Antiviral Applications

Research indicates that compounds with thiazole and sulfonamide moieties exhibit promising antiviral properties. For instance, derivatives of thiazoles have been shown to inhibit viral replication by targeting specific viral enzymes. The incorporation of the thiazole ring in this compound may enhance its efficacy against viruses such as HIV and influenza by interfering with their life cycles .

Anticancer Properties

The compound has demonstrated significant anticancer activity in various studies. It has been tested against multiple cancer cell lines, showing potent cytotoxic effects. For example, studies have reported that similar thiazole derivatives exhibit IC50 values in the low micromolar range against hepatoma and colon cancer cells . The presence of electron-withdrawing groups like fluorine enhances the compound's ability to induce apoptosis in cancer cells.

Antibacterial Activity

The antibacterial potential of this compound is also notable. Sulfonamide derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial survival .

Case Studies

-

Antiviral Efficacy Against HIV

A study evaluated the antiviral activity of related thiazole compounds against HIV, revealing that modifications at the C-2 and N-3 positions significantly increased their potency compared to standard antiviral drugs . This suggests that 3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide could be further optimized for enhanced antiviral activity. -

Anticancer Mechanism Investigation

Research focused on the mechanism of action of thiazole derivatives indicated that they induce apoptosis through the mitochondrial pathway in cancer cells. The introduction of fluorine and methoxy groups was found to enhance this effect, making the compound a candidate for further development in cancer therapy . -

Antibacterial Activity Evaluation

A comparative study highlighted the antibacterial effectiveness of various sulfonamide derivatives, with some exhibiting MIC values lower than those of traditional antibiotics like ampicillin. The structural features of 3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide suggest it may have similar or improved antibacterial properties .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring, for example, is known to interact with various biological targets .

Comparison with Similar Compounds

Structural Analogues with Thiazole and Sulfonamide Motifs

Compound A : Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ()

- Key Differences :

- Replaces the benzenesulfonamide core with a phenylurea group.

- Incorporates a piperazine-acetate ester side chain instead of an ethyl linker.

- Substitutes m-tolyl with a 3-chlorophenyl group.

- Synthetic Yield : 89.1% (lower than analogues with trifluoromethyl groups, suggesting steric or electronic challenges with chlorine) .

Compound B : 3-Fluoro-4-methoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-morpholinyl)ethyl]benzenesulfonamide ()

- Key Differences :

- Replaces the thiazole-m-tolyl group with a morpholine-pyrrole hybrid.

- Retains the 3-fluoro-4-methoxybenzenesulfonamide core.

- Molecular Weight : 397.47 g/mol (vs. ~430–450 g/mol estimated for the target compound), indicating reduced steric bulk .

Compound C : 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione ()

- Key Differences :

- Uses a triazole-thione ring instead of thiazole.

- Substitutes m-tolyl with 2,4-difluorophenyl and adds a bromophenylsulfonyl group.

- Tautomerism : Exists as a thione tautomer (confirmed by IR absence of S-H bands at 2500–2600 cm⁻¹) .

Physicochemical and Spectroscopic Comparisons

Functional Group Impact on Reactivity and Bioactivity

- Thiazole vs. Triazole: Thiazoles (target compound) are less prone to tautomerism than triazole-thiones (Compound C), which may simplify purification .

- Sulfonamide vs. Urea :

- Fluoro/Methoxy vs. Halogenated Groups :

- The 3-fluoro-4-methoxy combination balances electron-withdrawing and donating effects, unlike the purely electron-withdrawing 3-chloro or 2,4-difluoro substituents in analogues .

Biological Activity

3-Fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide compound with potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following IUPAC name and structural formula:

- IUPAC Name : 3-fluoro-4-methoxy-N-[2-(2-(m-tolyl)thiazol-4-yl)ethyl]benzenesulfonamide

- Chemical Formula : C20H21FN2O3S2

The presence of the thiazole ring and sulfonamide group contributes to its biological activity. The fluorine and methoxy substituents may enhance its pharmacological properties by influencing lipophilicity and electronic characteristics.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole are effective against various fungal and bacterial strains. The specific compound has been investigated for its potential antifungal properties against pathogens such as Candida albicans and Candida parapsilosis.

Table 1: Antimicrobial Activity of Related Thiazole Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2d | C. albicans | 1.23 μg/mL |

| 2e | C. parapsilosis | 1.23 μg/mL |

The presence of electronegative groups like fluorine has been correlated with enhanced antifungal activity due to increased electron density, which improves interaction with target enzymes such as 14α-demethylase .

The mechanism of action for this sulfonamide involves inhibition of specific enzymes or receptors within microbial cells. For example, sulfonamides typically inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, thereby exerting bactericidal effects.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituent positions on the phenyl moiety in influencing biological activity. Compounds with stronger electronegative substituents at the para position showed significantly improved antifungal properties compared to those with weaker substituents .

Table 2: Influence of Substituents on Activity

| Substituent | Activity Level |

|---|---|

| Fluorine | High |

| Chlorine | Moderate |

| Methyl | Low |

Case Studies and Research Findings

- Antifungal Activity : A study demonstrated that specific thiazole derivatives exhibited potent antifungal activity comparable to established antifungal agents like ketoconazole. The compounds were evaluated based on their ability to inhibit fungal growth in vitro, showing promising results against resistant strains .

- Bacterial Resistance : Another investigation focused on the antibacterial efficacy of sulfonamide derivatives against resistant strains of Staphylococcus aureus. The study reported that certain derivatives maintained efficacy even in multi-drug resistant contexts, suggesting potential for therapeutic application .

- In Silico Docking Studies : Molecular docking studies revealed that the compound interacts effectively with target proteins involved in microbial metabolism, providing insights into its potential as a drug candidate .

Q & A

Q. How can researchers optimize the synthesis of 3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzene sulfonamide core, followed by coupling to the thiazole-ethyl moiety. Key steps include:

- Sulfonamide Formation : Reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with an ethylenediamine intermediate under anhydrous conditions (e.g., THF, 0–5°C) .

- Thiazole Ring Construction : Cyclization using Lawesson’s reagent or Hantzsch thiazole synthesis, ensuring regioselectivity for the m-tolyl substituent .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Control reaction temperature, stoichiometry of coupling agents, and inert atmosphere to minimize side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy at C4, fluorine at C3) and thiazole-proton coupling .

- FT-IR : Validate sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

- Elemental Analysis : Ensure C/H/N/S/F ratios align with theoretical values (deviation <0.3%) .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer :

- Cytotoxicity : NCI-60 human tumor cell line panel to assess antiproliferative activity (IC50 determination) .

- Enzyme Inhibition : Fluorometric assays targeting carbonic anhydrase IX/XII or kinases, given sulfonamide’s affinity for metalloenzymes .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, ethyl), or electron-withdrawing (NO2, CF3) groups on the benzene or thiazole rings .

- Bioisosteric Replacement : Replace the thiazole with oxazole or imidazole to study heterocycle impact on target binding .

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with carbonic anhydrase or kinase ATP-binding pockets .

Q. How to investigate the compound’s mechanism of action when conflicting biological data arise?

- Methodological Answer :

- Target Deconvolution : Use chemical proteomics (pull-down assays with biotinylated probes) to identify binding partners .

- Gene Knockdown : siRNA silencing of putative targets (e.g., carbonic anhydrases) to confirm functional relevance .

- Metabolic Profiling : LC-MS/MS to monitor downstream metabolites (e.g., ATP depletion, ROS generation) in treated cells .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esterified methoxy) to enhance solubility or membrane permeability .

- Formulation Optimization : Nanoemulsions or cyclodextrin complexes to improve aqueous stability .

Q. How to resolve stability issues during long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .

- Stabilizing Additives : Use antioxidants (BHT) or desiccants in lyophilized formulations .

- Analytical Monitoring : Periodic HPLC-UV checks (C18 column, acetonitrile/water mobile phase) to quantify purity .

Q. What advanced techniques validate the compound’s 3D structure and conformation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.